N-benzyl-6-chloro-1,3-benzothiazol-2-amine
Overview
Description
N-benzyl-6-chloro-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C14H11ClN2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes would depend on the exact target of the compound.
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that the compound could affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.
Result of Action
If the compound does indeed exhibit anti-tubercular activity, it could potentially lead to the inhibition of mycobacterium tuberculosis growth and replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target.
Biochemical Analysis
Biochemical Properties
N-benzyl-6-chloro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These interactions suggest that this compound may have anti-inflammatory properties. Additionally, it can bind to specific proteins, altering their function and potentially leading to therapeutic effects.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating these pathways, this compound can impact gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in inflammatory responses, thereby influencing the overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes, leading to conformational changes that reduce their catalytic efficiency . Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic transformations can affect the overall pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution and accumulation in specific tissues, enhancing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its interaction with biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-1,3-benzothiazol-2-amine typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
N-benzyl-6-chloro-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-ethyl-1,3-benzothiazol-2-amine
- 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-benzyl-6-chloro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering opportunities for the development of novel compounds with enhanced biological or physical properties.
Properties
IUPAC Name |
N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUYDZANGPMTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402100 | |
Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61249-37-4 | |
Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61249-37-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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